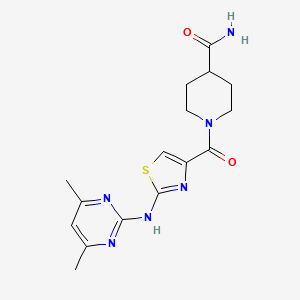
1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N6O2S and its molecular weight is 360.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Discovery
The 2-aminothiazole scaffold is a key component in several clinically applied anticancer drugs, such as dasatinib and alpelisib . Derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound may serve as a potential antitumor agent that could decrease drug resistance and reduce unpleasant side effects associated with current treatments.
Antimicrobial Activity
Thiazole derivatives have been documented to possess significant antimicrobial properties . This includes activity against a variety of pathogens, making them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to conventional antibiotics.
Antiviral Applications
The thiazole ring system has been associated with antiviral activities . This makes the compound a candidate for further research into treatments for viral infections, potentially contributing to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Effects
Compounds containing the thiazole moiety have been found to exhibit anti-inflammatory and analgesic activities . This suggests that the compound could be explored for its potential use in managing pain and inflammation, offering an alternative to current therapies.
Neuroprotective Properties
Thiazoles are known to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases . Research into the compound’s applications in this area could lead to advancements in therapies for conditions such as Alzheimer’s and Parkinson’s disease.
Antidiabetic Potential
Some thiazole derivatives have shown promise in antidiabetic drug development . The compound could be investigated for its efficacy in regulating blood sugar levels, which would be a significant contribution to diabetes management.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex structure that includes a 4,6-dimethylpyrimidin-2-yl group , which is known to be a bioactive compound . .
Mode of Action
It’s known that2-amino-4,6-dimethylpyrimidine , a component of the compound, can act as a nucleophile . This suggests that the compound might interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
Given the nucleophilic properties of the 2-amino-4,6-dimethylpyrimidine component , it’s possible that the compound could interfere with biochemical pathways involving electrophilic substrates.
Result of Action
Compounds containing athiazole ring, which is part of this compound’s structure, have been associated with diverse biological activities, including antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the nucleophilic properties of the 2-amino-4,6-dimethylpyrimidine component could be affected by the pH of the environment .
Eigenschaften
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-9-7-10(2)19-15(18-9)21-16-20-12(8-25-16)14(24)22-5-3-11(4-6-22)13(17)23/h7-8,11H,3-6H2,1-2H3,(H2,17,23)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLAKIVIGWMWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

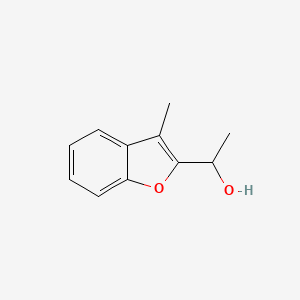
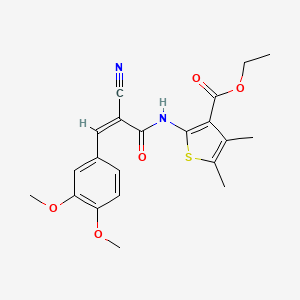
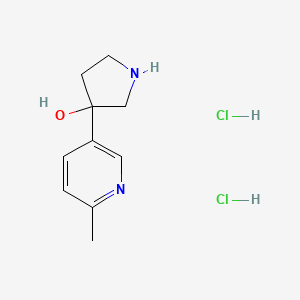
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)



![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)

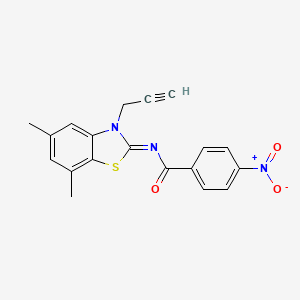
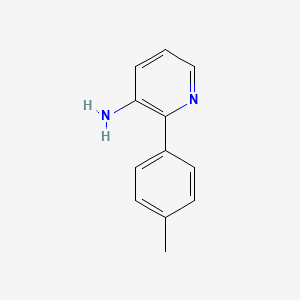

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)
![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)